Superior Nitric Oxide (NO) Inhibition Potency vs. 4-Fluoro and 4-Methyl Tetrahydropyridine Analogs
In a head-to-head comparison of tetrahydropyridine (THP) derivatives, the 4-bromo-substituted analog exhibited significantly greater potency in inhibiting lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages [1]. The IC50 value for 4-bromo THP was 9.4 μM, compared to 38.9 μM for 4-fluoro THP, 80.3 μM for 4-methyl THP, and 53.8 μM for the positive control indomethacin [1]. This demonstrates a 4.1-fold improvement over the 4-fluoro analog and an 8.5-fold improvement over the 4-methyl analog [1].
| Evidence Dimension | Nitric Oxide (NO) Production Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.4 μM (4-bromo THP derivative) |
| Comparator Or Baseline | 4-Fluoro THP: 38.9 μM; 4-Methyl THP: 80.3 μM; Indomethacin: 53.8 μM |
| Quantified Difference | 4-Bromo THP is 4.1× more potent than 4-fluoro THP and 8.5× more potent than 4-methyl THP |
| Conditions | LPS-stimulated (2 μg/mL) RAW 264.7 macrophages; iNOS activity measured |
Why This Matters
This quantitative potency differentiation validates the selection of the 4-bromo substitution pattern over alternative halogens or alkyl groups for anti-inflammatory screening campaigns, directly impacting lead optimization decisions.
- [1] Yoon, K.; Soliman, K.; Redda, K. Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated RAW 264.7 macrophages. Drugs under Experimental and Clinical Research, 2002, 28(2-3), 83-90. PMID: 12224381. View Source
